molecular formula C9H11NO2S B011643 2-Hydroxy-5-methylthioacetanilide CAS No. 110479-60-2

2-Hydroxy-5-methylthioacetanilide

Cat. No.: B011643
CAS No.: 110479-60-2
M. Wt: 197.26 g/mol
InChI Key: IKPKDLXWMIYKLL-UHFFFAOYSA-N
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Description

This compound is primarily used in laboratory settings and chemical synthesis, as indicated by its identification as a "laboratory chemical" in safety documentation . Its structure combines aromaticity with amide functionality, making it relevant for studies on solubility, reactivity, and biological activity.

Properties

CAS No.

110479-60-2

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

N-(2-hydroxy-4-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C9H11NO2S/c1-6(11)10-8-4-3-7(13-2)5-9(8)12/h3-5,12H,1-2H3,(H,10,11)

InChI Key

IKPKDLXWMIYKLL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)SC)O

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)SC)O

Synonyms

2-HAA-5-ME
2-hydroxy-5-methylthioacetanilide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

a. 2-Hydroxy-5-methylisophthalaldehyde (CAS 7310-95-4)

  • Structure : Contains two aldehyde (-CHO) groups on an aromatic ring, with hydroxyl (-OH) and methyl (-CH₃) substituents at positions 2 and 5, respectively.
  • Applications : Used in chemical manufacturing and laboratory research .
  • Key Differences : Unlike 2-Hydroxy-5-methylacetanilide, this compound lacks an amide group but includes reactive aldehyde moieties, making it more prone to oxidation and polymerization.

b. (5-Methylthien-2-yl)methylamine Hydrochloride (CAS 171661-55-5)

  • Structure : Features a thiophene ring (a sulfur-containing heterocycle) with a methyl group at position 5 and an amine (-NH₂) group attached to a methylene (-CH₂-) bridge.
  • Applications : Likely used in pharmaceutical or materials science research due to its thiophene core, which is common in bioactive molecules .
  • Key Differences : The thiophene ring introduces sulfur into the aromatic system, altering electronic properties and stability compared to benzene-based acetanilides.

Notes on Limitations and Discrepancies

  • This distinction significantly alters chemical behavior (e.g., increased nucleophilicity).
  • Comparisons are based on structurally related compounds in the evidence, as direct data on the thioacetanilide variant is absent.

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